![molecular formula C15H13N3O2S2 B2414233 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 896307-71-4](/img/structure/B2414233.png)
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
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Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide, also known as CDTB, is a synthetic compound with potential biological activities. It has been studied for its potential use in cancer treatment, as well as its ability to inhibit certain enzymes and modulate immune responses.
Scientific Research Applications
Diuretic Activity
- A study investigated the diuretic activity of benzothiazole-carboxamide derivatives, including compounds similar to N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide. The research found that certain derivatives in this series exhibited significant diuretic effects, highlighting their potential for therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).
Antimicrobial Activity
- Novel benzothiazole derivatives were synthesized and evaluated for antimicrobial activity against various bacterial and fungal species. These compounds, related to the structure of interest, showed potent antimicrobial properties, making them candidates for the development of new antimicrobial agents (Incerti et al., 2017).
Anticancer Activity
- A study on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, closely related to the compound , revealed its potential as an anticancer agent. It demonstrated antibacterial, antifungal, and anticancer activities, particularly against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).
Fluorescent Chemosensor
- Research on pyrazoline-benzothiazole derivatives, structurally similar to the compound , found applications as fluorescent chemosensors. These compounds were effective in detecting metal ions like Cu2+, Fe3+, and Fe2+, demonstrating their utility in chemical sensing technologies (Asiri et al., 2019).
Synthesis and Reactivity
- Various studies focused on the synthesis and reactivity of benzothiazole derivatives. These investigations explored different methods for synthesizing benzothiazole compounds and examined their reactivity, which is crucial for understanding the chemical properties and potential applications of these compounds in various fields (Wang et al., 2008).
properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-8(2)21-14(11(7)12(16)19)18-13(20)15-17-9-5-3-4-6-10(9)22-15/h3-6H,1-2H3,(H2,16,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBUQVJMGZMWTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
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